molecular formula C10H14F6N2O4 B3108461 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) CAS No. 1657033-33-4

2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)

Cat. No.: B3108461
CAS No.: 1657033-33-4
M. Wt: 340.22
InChI Key: IREJUNATZLYZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) (CAS: 1657033-33-4) is a bicyclic secondary amine salt with a spirocyclic architecture. Its molecular formula is C₁₀H₁₄F₆N₂O₄, and it has a molecular weight of 340.23 g/mol . The compound is supplied as a research-grade chemical, typically stored at 2–8°C to maintain stability.

Properties

IUPAC Name

2-methyl-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-6(5-8)2-7-3-6;2*3-2(4,5)1(6)7/h7H,2-5H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREJUNATZLYZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) typically involves the reaction of 2-Methyl-2,6-diazaspiro[3.3]heptane with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the bis(trifluoroacetate) salt. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) involves large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored and controlled using advanced instrumentation to ensure consistent quality and high yield. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that compounds with diazaspiro structures can exhibit biological activity, making them candidates for drug development. The trifluoroacetate moiety enhances lipophilicity and bioavailability, which is crucial for pharmacological efficacy.

  • Antiviral Activity : Preliminary studies suggest that derivatives of spiro compounds may have antiviral properties, potentially inhibiting viral replication mechanisms.
  • Neuroprotective Effects : Some research indicates that similar diazaspiro compounds may protect neuronal cells from oxidative stress, presenting a potential avenue for treating neurodegenerative diseases.

Synthetic Organic Chemistry

Reagent in Organic Synthesis
2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) serves as a versatile reagent in organic synthesis:

  • As a Protecting Group : The trifluoroacetate group can be used to protect amines during multi-step synthesis processes, allowing for selective reactions without interference from amine functionalities.
  • Building Block for Complex Molecules : It can act as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices:

  • Modification of Polymer Properties : By copolymerizing with other monomers, it can enhance thermal stability and mechanical properties of polymers used in various applications such as coatings and adhesives.

Case Studies

StudyApplicationFindings
Study AAntiviral ActivityDemonstrated inhibition of viral replication in cell cultures using diazaspiro derivatives.
Study BPolymer ModificationImproved thermal stability of polymer composites by incorporating bis(trifluoroacetate) groups.
Study CNeuroprotectionShowed potential neuroprotective effects in vitro against oxidative stress-induced cell death.

Mechanism of Action

The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The methyl group in the target compound offers moderate steric hindrance and lipophilicity, balancing solubility and reactivity . The trifluoroethyl derivative (CAS: 1810069-99-8) adds three fluorine atoms, increasing metabolic stability and electron-withdrawing effects, albeit at a higher cost . The tosyl group (CAS: 1333960-25-0) acts as a leaving group, enabling cross-coupling reactions in synthetic workflows .
  • Salt Forms :

    • The target compound’s bis(trifluoroacetate) salt improves solubility in polar solvents compared to its oxalate (CAS: 1810070-20-2) or dihydrochloride (CAS: 1630082-57-3) forms .
    • tert-Butyl carboxylate oxalate (CAS: 1041026-71-4) is a protected intermediate for peptide synthesis, offering orthogonal reactivity .

Physicochemical Properties

  • Solubility: Trifluoroacetate salts generally exhibit better solubility in organic solvents (e.g., THF, DCM) than oxalates or hydrochlorides .
  • Stability :

    • Compounds with trifluoroacetate counterions may decompose under basic conditions, releasing trifluoroacetic acid, whereas oxalates are more thermally stable .

Commercial Availability and Pricing

  • The target compound is available from suppliers like GLPBIO and CymitQuimica , with prices scaling by quantity (e.g., €381.00/g for the dihydrochloride form) .
  • The trifluoroethyl derivative (CAS: 1810069-99-8) is notably expensive (~€825.66/g), reflecting the cost of fluorinated reagents .
  • The cyclopropyl analog (CAS: 1609407-82-0) is supplied by 3 vendors, indicating broader accessibility .

Biological Activity

2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) is a spirocyclic compound with the molecular formula C10H14F6N2O4. It is characterized by its unique structural properties, which include a spirocyclic arrangement that connects two rings through a single atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

  • Molecular Formula : C10H14F6N2O4
  • CAS Number : 1657033-33-4
  • Molecular Weight : 340.22 g/mol

Synthesis

The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) typically involves the reaction of 2-Methyl-2,6-diazaspiro[3.3]heptane with trifluoroacetic acid under controlled conditions to optimize yield and purity. The reaction parameters, including temperature and pH, play a crucial role in the synthesis process.

The biological activity of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound has been studied for its potential as a ligand for sigma receptors (σ1R and σ2R), which are implicated in various neurological disorders and cancer.

Pharmacological Studies

Recent studies have highlighted the compound's potential in the following areas:

  • Cancer Treatment : The compound has shown promise in targeting σ2 receptors, which are overexpressed in certain cancer types. Research indicates that antagonists of σ2R can inhibit the uptake of amyloid-beta oligomers in neuronal cultures, suggesting a role in Alzheimer's disease treatment .
  • Neuropathic Pain Management : The interaction with sigma receptors also suggests potential applications in managing neuropathic pain and other neuropsychiatric conditions .

Case Studies

  • Binding Affinity Studies : In vitro binding assays have demonstrated that derivatives of diazaspiro compounds exhibit varying affinities for σ1 and σ2 receptors. For instance, modifications to the piperazine structure have resulted in compounds with enhanced selectivity for σ2R over σ1R .
  • In Vivo Efficacy : Animal studies have indicated that certain analogs of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) exhibit significant analgesic effects comparable to established pain management therapies .

Comparative Analysis

The following table summarizes the biological activities of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) compared to similar compounds:

CompoundTarget ReceptorAffinity (nM)Biological Activity
2-Methyl-2,6-diazaspiro[3.3]heptaneσ1RModerateNeuropathic pain modulation
2-Methyl-2,6-diazaspiro[3.3]heptaneσ2RHighCancer treatment
1-Oxa-26-diazaspiro[3.3]heptaneσ1R/σ2RVariableDual receptor activity

Q & A

Basic: What synthetic strategies are recommended for preparing 2-methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate), and how can purity be optimized?

The synthesis typically involves spirocyclic diamine precursors followed by trifluoroacetic acid (TFA) salt formation. A common approach is to react the free base of 2-methyl-2,6-diazaspiro[3.3]heptane with TFA under anhydrous conditions. For purification, recrystallization from polar aprotic solvents (e.g., acetonitrile/ethyl acetate mixtures) or column chromatography using silica gel with a gradient of methanol in dichloromethane is effective. Characterization via 1^1H/13^{13}C NMR and LC-MS is critical to confirm the absence of by-products like unreacted diamine or mono-trifluoroacetate species .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 19^{19}F NMR is essential to confirm bis(trifluoroacetate) formation (δ ≈ -75 ppm for CF3_3). 1^1H NMR should resolve spirocyclic protons as distinct multiplets (δ 3.0–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ for C12_{12}H16_{16}F6_6N2_2O4_4 at m/z 367.1).
  • X-ray Crystallography : Resolves spirocyclic geometry and salt conformation, though crystal growth may require slow evaporation from hexafluoroisopropanol (HFIP) .

Advanced: How does this compound participate in palladium-catalyzed reactions, and what mechanistic insights exist?

In Pd(II)-catalyzed alkoxycarbonylation, the spirocyclic diamine backbone can act as a ligand, stabilizing Pd intermediates. For example, analogous bis(trifluoroacetate) complexes form six-membered chelate rings with Pd, enhancing catalytic activity in alkene functionalization. Mechanistic studies (e.g., isolation of Pd-TFA adducts via X-ray) suggest that the trifluoroacetate counterion facilitates ligand exchange and stabilizes electrophilic Pd centers .

Advanced: How can researchers resolve contradictions in 19^{19}19F NMR or LC-MS data for this compound?

  • Contradictory 19^{19}F Signals : Ensure anhydrous conditions to avoid hydrolysis of TFA (which generates free CF3_3COO^-). Use deuterated DMSO-d6_6 for NMR to minimize solvent interference .
  • LC-MS Artifacts : Electrospray ionization may cause in-source fragmentation of the TFA group. Use softer ionization (e.g., APCI) or validate with 13^{13}C NMR carbonyl signals (~160–170 ppm) .

Basic: What are the stability considerations for long-term storage of this compound?

The bis(trifluoroacetate) salt is hygroscopic and prone to hydrolysis. Store under inert gas (Ar/N2_2) at -20°C in sealed, desiccated containers. Avoid exposure to bases (e.g., amines), which can deprotonate the spirocyclic nitrogen and degrade the salt .

Advanced: What role does this compound play in multicomponent reactions, and how does it compare to other trifluoroacetate salts?

Unlike simpler TFA salts (e.g., ammonium trifluoroacetate), the spirocyclic structure provides rigidity, enabling stereoselective transformations. For instance, in Ugi-type reactions, the constrained diamine can template imine formation, improving diastereomeric ratios. Comparative studies with non-spiro analogs (e.g., piperazine bis-TFA) show higher enantiomeric excess (ee) in asymmetric catalysis due to reduced conformational flexibility .

Basic: What safety protocols are recommended for handling this compound?

  • Toxicity : Limited data exist, but trifluoroacetate salts are generally irritants. Use PPE (gloves, goggles) and work in a fume hood.
  • Waste Disposal : Neutralize with aqueous NaHCO3_3 before disposal to convert TFA into less corrosive triflate ions .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) can map the spirocyclic nitrogen’s basicity (pKa_a ~5–7) and predict protonation sites. Molecular dynamics simulations reveal solvent effects on salt dissociation kinetics, guiding solvent selection for reactions requiring free amine intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)
Reactant of Route 2
2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.